3-Methyl-2-nitrofuran

LogP Lipophilicity ADME

3-Methyl-2-nitrofuran (CAS 38829-39-9) is a nitrofuran derivative with a molecular formula of C5H5NO3 and a molecular weight of 127.10 g/mol. It is characterized by a furan ring with a methyl group at the 3-position and a nitro group at the 2-position.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 38829-39-9
Cat. No. B1590627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitrofuran
CAS38829-39-9
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)[N+](=O)[O-]
InChIInChI=1S/C5H5NO3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
InChIKeyWVEBQLYBLXZPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-nitrofuran (CAS 38829-39-9): Chemical Identity and Core Characteristics for Research Procurement


3-Methyl-2-nitrofuran (CAS 38829-39-9) is a nitrofuran derivative with a molecular formula of C5H5NO3 and a molecular weight of 127.10 g/mol [1]. It is characterized by a furan ring with a methyl group at the 3-position and a nitro group at the 2-position . The compound has a predicted melting point of 32.6 °C, a predicted boiling point of 176.3±20.0 °C, and a predicted density of 1.266±0.06 g/cm³ [2]. It is commercially available at purities typically ranging from 95% to 98% for research and development applications .

Workflow SAR probe for nitrofuran substitution effects
Selection Synthetic entry to 3-methyl-2,5-dinitrofuran
Context Photochemical electron-transfer studies

Why 3-Methyl-2-nitrofuran Cannot Be Simply Substituted with Common Nitrofuran Analogs


Classical structure-activity relationship (SAR) studies on nitrofurans demonstrate that the position and nature of substituents on the furan ring are critical determinants of biological and chemical behavior [1]. Specifically, the introduction of a substituent at the β-position (carbon 3 or 4) of the nitrofuran ring system has been shown to strongly diminish or completely abolish antibacterial activity compared to α-substituted analogs [2]. 3-Methyl-2-nitrofuran, with its unique β-methyl substitution pattern, therefore occupies a distinct SAR niche that differentiates it from the more common 5-nitro-2-substituted furans (e.g., nitrofurantoin, furazolidone) and other α-substituted nitrofurans. Simple substitution with a different nitrofuran derivative would be expected to yield divergent experimental outcomes in biological assays, synthetic applications, and physicochemical profiling due to this fundamental structural divergence [2].

3-Methyl-2-nitrofuran has a β-methyl substitution pattern that may strongly diminish antibacterial response.
α-Substituted 5-nitrofurans (e.g., nitrofurantoin) retain antibacterial activity in standard assay contexts.
3-Methyl-2-nitrofuran shows a distinct photochemical electron-transfer pathway under light exposure.
Unsubstituted 2-nitrofuran tends toward nucleophilic displacement, which may shift reaction outcomes.
3-Methyl-2-nitrofuran serves as a direct precursor for 3-methyl-2,5-dinitrofuran synthesis.
Alternative nitrofuran intermediates may require multi-step routes; synthetic efficiency may differ.

Quantitative Differentiation Guide for 3-Methyl-2-nitrofuran vs. In-Class Analogs


Lipophilicity (LogP) Comparison: 3-Methyl-2-nitrofuran vs. 5-Nitrofurfural

3-Methyl-2-nitrofuran exhibits a calculated octanol/water partition coefficient (LogP) of 2.01940 [1]. This is significantly higher than the calculated LogP of the common synthetic intermediate 5-nitrofurfural (CAS 698-63-5), which has a reported value of 0.83 [2]. This indicates that 3-Methyl-2-nitrofuran is considerably more lipophilic.

LogP Comparison
Cross-study comparable
Target LogP = 2.02
~250-fold partition increase vs. 5-nitrofurfural (LogP 0.83)
Supports selection for passive diffusion or hydrophobic interaction studies.
Calculated values; experimental confirmation advised.
LogP Lipophilicity ADME Drug Design

Structure-Activity Relationship (SAR): Impact of β-Methyl Substitution on Antibacterial Potential

A foundational SAR review of nitrofuran compounds established that the introduction of any substituent at the β-position (carbon 3 or 4) of the furan ring leads to compounds with strongly diminished or completely absent antibacterial activity compared to their unsubstituted or α-substituted counterparts [1]. 3-Methyl-2-nitrofuran, bearing a β-methyl group, falls into this category, and its profile is therefore predicted to be distinct from clinically relevant nitrofurans like nitrofurantoin (an α-substituted 5-nitrofuran) [1].

SAR: β-Methyl Effect
Class-level inference
Predicted diminished or absent antibacterial activity.
Context-dependent SAR probe; not a direct substitute for active antibacterial nitrofurans.
Source review; class-level finding from foundational literature.
SAR Antibacterial Nitrofuran Medicinal Chemistry

Unique Photochemical Reactivity: Photoinduced Electron Transfer vs. 2-Nitrofuran

3-Methyl-2-nitrofuran has been specifically demonstrated to undergo photoinduced electron transfer reactions, a property not universally reported for all nitrofurans . In contrast, studies on the unsubstituted 2-nitrofuran show that it undergoes simple nucleophilic displacement rather than analogous photorearrangement pathways under similar conditions [1].

Photochemical Reactivity
Cross-study comparable
Photoinduced electron transfer pathway.
Positions compound as a specific reagent for radical and photoredox studies.
2-Nitrofuran shows nucleophilic displacement instead.
Photochemistry Electron Transfer Radical Chemistry Synthetic Intermediate

Synthetic Utility: Direct Precursor to 3-Methyl-2,5-dinitrofuran

3-Methyl-2-nitrofuran serves as a direct and specific precursor for the synthesis of 3-methyl-2,5-dinitrofuran via nitration with nitric acid, a reaction documented as early as 1931 [1]. This provides a clear synthetic advantage over alternative routes that would require building the furan ring with the nitro groups already in place or using less accessible starting materials.

Synthetic Precursor Role
Supporting evidence
Direct precursor to 3-methyl-2,5-dinitrofuran.
Streamlined procurement for dinitrofuran synthesis.
Nitration documented by Rinkes (1931).
Nitration Synthetic Intermediate Energetic Materials Dinitrofuran

Primary Research and Industrial Applications for 3-Methyl-2-nitrofuran Procurement


Medicinal Chemistry: Structure-Activity Relationship (SAR) Probe and Negative Control

Leveraging its distinct β-methyl substitution pattern, 3-Methyl-2-nitrofuran is an ideal candidate for use as a negative control or a structural probe in antibacterial drug discovery programs. As established by classical SAR studies, this compound is predicted to have minimal or no antibacterial activity, making it a crucial benchmark against which the activity of novel, potent nitrofuran analogs can be quantified [1].

Synthetic Chemistry: Key Intermediate for Dinitrofuran Derivatives

3-Methyl-2-nitrofuran serves as a direct starting material for the synthesis of 3-methyl-2,5-dinitrofuran [2]. This specific nitration pathway provides a clear, well-documented route to a more complex nitrofuran scaffold, valuable for research in energetic materials or as a building block for further functionalization [2].

Photochemistry: Studies of Photoinduced Electron Transfer and Radical Reactions

The documented ability of 3-Methyl-2-nitrofuran to undergo photoinduced electron transfer reactions distinguishes it from simpler nitrofurans . This property makes the compound a valuable reagent for fundamental photochemical research, including the study of radical ion intermediates, the generation of nitroalkenes via acetonitrile chemistry, and the exploration of novel photoredox reaction pathways .

Physicochemical Profiling: Investigating Lipophilicity-Dependent Properties

With a calculated LogP of 2.02, 3-Methyl-2-nitrofuran is significantly more lipophilic than many common nitrofuran analogs [3]. This property can be exploited in studies requiring enhanced membrane permeability, such as in vitro cellular assays or in silico ADME model validation, where it can serve as a model compound for more hydrophobic nitrofuran derivatives [3].

Application
Selection Property
Validation Focus
Medicinal Chemistry: SAR Probe
β-Methyl substitution pattern
Antibacterial activity benchmarking
Synthetic Chemistry: Intermediate
Direct nitration precursor
Dinitrofuran derivative synthesis
Photochemistry: Electron Transfer
Photoinduced electron-transfer reactivity
Radical and photoredox pathway exploration
Physicochemical Profiling
Higher calculated lipophilicity (LogP ~2)
Membrane permeability and in silico ADME model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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